Methyl 4-aminoquinoline-8-carboxylate
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Overview
Description
Methyl 4-aminoquinoline-8-carboxylate is a chemical compound with the molecular formula C11H10N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminoquinoline-8-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chloroquinoline with methyl anthranilate in the presence of a base can yield this compound . Another method involves the use of microwave irradiation to promote the cyclization process, which can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce aminoquinoline derivatives .
Scientific Research Applications
Methyl 4-aminoquinoline-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-aminoquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to metabolize hemoglobin, leading to the accumulation of toxic heme and subsequent parasite death . The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Primaquine: Another antimalarial agent that targets liver-stage parasites.
Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.
Uniqueness
Methyl 4-aminoquinoline-8-carboxylate is unique due to its specific functional groups, which can be modified to create a wide range of derivatives with different properties and applications. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h2-6H,1H3,(H2,12,13) |
InChI Key |
YWXOPBAZWHBLKM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N |
Origin of Product |
United States |
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